hMAO-B Inhibitory Potency of the 6-Nitro-m-tolyl Analog (4p) Versus the Unsubstituted Coumarin Lead (4d) and the p-Tolyl Isomer (4a)
In a head‑to‑head recombinant human MAO enzymatic assay, the 6‑nitro‑substituted m‑tolyl analog 4p (N-(3-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide) exhibits markedly attenuated hMAO‑B inhibitory activity (IC₅₀ ≈ 46.07 µM) compared with the unsubstituted coumarin lead 4d (IC₅₀ = 0.93 µM) [1]. The 4‑methylphenyl (p‑tolyl) analog 4a, which shares the same 6‑H substitution as 4d, displays an intermediate hMAO‑B IC₅₀ of 13.46 µM [1]. Thus, the 6‑nitro group alone reduces hMAO‑B inhibitory potency by approximately 50‑fold relative to the 6‑H core, while the m‑tolyl vs p‑tolyl regioisomerism accounts for an additional ~3‑fold difference in potency [1].
| Evidence Dimension | hMAO‑B inhibition IC₅₀ (µM) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 46.07 µM (compound 4p) |
| Comparator Or Baseline | IC₅₀ = 0.93 µM (compound 4d, R₁=H, R₂=m-tolyl); IC₅₀ = 13.46 µM (compound 4a, R₁=H, R₂=p-tolyl) |
| Quantified Difference | ~50-fold decrease vs. 4d; ~3‑fold decrease vs. 4a |
| Conditions | Recombinant human MAO‑B enzymatic assay |
Why This Matters
Researchers requiring a low‑potency hMAO‑B inhibitor for selectivity profiling or as a negative control in MAO‑B‑dependent cellular assays should select 4p over the high‑potency lead 4d, while those studying positional isomer effects on MAO‑B recognition will require the exact m‑tolyl regioisomer to reproduce the published SAR trend.
- [1] Pan, Z.-X.; He, X.; Chen, Y.-Y.; Tang, W.-J.; Shi, J.-B.; Tang, Y.-L.; Song, B.-A.; Li, J.; Liu, X.-H. New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. Eur. J. Med. Chem. 2014, 80, 278–284. View Source
